1-methoxy-N-methylpiperidin-4-amine
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Overview
Description
1-Methoxy-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxy group and a methylamine group attached to the piperidine ring
Preparation Methods
The synthesis of 1-methoxy-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methoxy-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-N-methylpiperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methoxy-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Methoxy-N-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the methoxy and methylamine groups.
N-Methylpiperidine: A derivative with only the methylamine group.
1-Methoxypiperidine: A derivative with only the methoxy group.
The presence of both the methoxy and methylamine groups in this compound imparts unique chemical properties and reactivity compared to these similar compounds .
Properties
IUPAC Name |
1-methoxy-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-7-3-5-9(10-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZOONGHGSXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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